Spectroscopic Data and Structural Elucidation of 5-Ethyl-2-(oxiran-2-yl)pyridine
Spectroscopic Data and Structural Elucidation of 5-Ethyl-2-(oxiran-2-yl)pyridine
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
5-Ethyl-2-(oxiran-2-yl)pyridine (also known as 5-ethyl-2-oxiranylpyridine) is a highly specialized heterocyclic epoxide. It serves as a critical synthetic intermediate in the pharmaceutical manufacturing of thiazolidinedione-class antidiabetic drugs, most notably Pioglitazone[1]. Because the oxirane ring is highly strained and reactive, precise spectroscopic characterization is essential to confirm its structural integrity before downstream coupling reactions. This whitepaper provides a comprehensive analysis of the synthesis, regioselective mechanics, and spectroscopic data (NMR, FT-IR, and ESI-MS) required to validate this compound.
Chemical Synthesis & Epoxidation Workflow
The synthesis of 5-ethyl-2-(oxiran-2-yl)pyridine relies on the controlled epoxidation of 5-ethyl-2-vinylpyridine. Rather than using direct peroxide-based epoxidation—which can inadvertently oxidize the sensitive pyridine nitrogen to an N-oxide—the industry standard employs a two-step halohydrin pathway[2].
Chemical synthesis workflow of 5-Ethyl-2-(oxiran-2-yl)pyridine via a bromohydrin intermediate.
Protocol 1: Regioselective Synthesis of the Epoxide
Step 1: Halohydrin Formation Dissolve 5-ethyl-2-vinylpyridine in a solvent system of aqueous tert-butanol. Add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature at 25–30 °C[2]. Causality: NBS acts as a source of electrophilic bromine, forming a cyclic bromonium ion across the vinyl group. Water acts as the nucleophile, selectively attacking the benzylic/pyridylic carbon (C1) because the adjacent aromatic ring stabilizes the developing partial positive charge. This regioselectivity strictly yields 2-bromo-1-(5-ethylpyridin-2-yl)ethanol[2].
Step 2: Base-Catalyzed Cyclization To the reaction mixture, add potassium carbonate (K₂CO₃) and methanol, stirring for 1 hour at 25–30 °C[2]. Causality: The mild base deprotonates the C1 hydroxyl group. The resulting alkoxide acts as an internal nucleophile, executing an intramolecular Sₙ2 attack on the C2 carbon. This displaces the bromide leaving group and closes the strained three-membered oxirane ring without degrading the molecule[2].
Step 3: Isolation and Self-Validation Quench the reaction with excess water and extract with dichloromethane. Dry the organic layer over anhydrous calcium chloride and concentrate under reduced pressure[2]. Validation Checkpoint: The success of this protocol is self-validating via Thin Layer Chromatography (TLC); the complete consumption of the UV-active vinylpyridine precursor dictates the exact moment to initiate base addition[2].
Spectroscopic Elucidation Logic
Validating the structure of 5-ethyl-2-(oxiran-2-yl)pyridine requires a multi-modal spectroscopic approach. The logic flows from confirming the molecular mass to mapping the functional groups, and finally determining the exact atomic connectivity.
Spectroscopic logic mapping for the structural elucidation of 5-Ethyl-2-(oxiran-2-yl)pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile of this compound is defined by the electron-withdrawing nature of the pyridine ring and the high ring strain of the oxirane system. The data below is standardized for acquisition in CDCl₃[2].
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Structural Rationale |
|---|---|---|---|---|
| 7.14 – 8.41 | m | 3H | Pyridine H-3, H-4, H-6 | Protons are highly deshielded by the aromatic ring current and the electronegative nitrogen atom[2]. |
| 3.98 | d | 1H | Oxirane CH | The methine proton is heavily deshielded by both the adjacent oxygen atom and the directly attached pyridine ring[2]. |
| 2.94 – 3.16 | m | 2H | Oxirane CH₂ | These protons are diastereotopic due to the rigid, strained geometry of the three-membered epoxide ring[2]. |
| 2.68 | q (J = 7.6 Hz) | 2H | Ethyl CH₂ | Standard first-order coupling to the adjacent methyl group; shifted downfield by the aromatic ring[2]. |
| 1.26 | t (J = 7.6 Hz) | 3H | Ethyl CH₃ | Standard first-order coupling to the adjacent methylene group[2]. |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Causality / Structural Rationale |
|---|---|---|
| 154.35 | Pyridine C-2 | Directly attached to the oxirane ring; highly deshielded by the adjacent nitrogen[2]. |
| 149.04 | Pyridine C-6 | Positioned adjacent to the electronegative pyridine nitrogen[2]. |
| 138.80 | Pyridine C-5 | Substituted with the electron-donating ethyl group[2]. |
| 136.08 | Pyridine C-4 | Aromatic carbon meta to the nitrogen[2]. |
| 119.00 | Pyridine C-3 | Aromatic carbon adjacent to the oxirane substitution[2]. |
| 63.61 | Oxirane CH | Deshielded by the oxygen atom and adjacent aromatic ring[2]. |
| 50.16 | Oxirane CH₂ | Strained epoxide methylene carbon attached to oxygen[2]. |
| 25.76 | Ethyl CH₂ | Aliphatic carbon attached to the aromatic ring[2]. |
| 15.23 | Ethyl CH₃ | Terminal aliphatic methyl carbon[2]. |
FT-IR and Mass Spectrometry
Mass spectrometry confirms the exact molecular weight, while FT-IR is critical for ensuring that the epoxide ring has not been prematurely opened into a diol during workup.
Table 3: FT-IR and ESI-MS Data
| Technique | Observed Value | Assignment | Causality / Structural Rationale |
|---|---|---|---|
| FT-IR | 2972, 2875 cm⁻¹ | C-H stretch | Saturated aliphatic C-H stretching from the ethyl group and oxirane ring[2]. |
| FT-IR | 987 cm⁻¹ | C-O-C stretch | Asymmetric stretching vibration characteristic of the strained oxirane (epoxide) ring[2]. |
| ESI-MS | m/z 150.1 | [M+H]⁺ | Protonated molecular ion (Calculated exact mass for C₉H₁₁NO is 149.08)[2]. |
Protocol 2: Spectroscopic Data Acquisition
Step 1: Sample Preparation Dissolve ~15 mg of the purified epoxide in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard. Transfer the homogeneous solution to a standard 5 mm NMR tube.
Step 2: NMR Acquisition Acquire spectra at 298 K using a 400 MHz NMR spectrometer. For ¹H NMR, utilize a standard single-pulse sequence with a 30° flip angle and a 2-second relaxation delay. For ¹³C NMR, utilize a proton-decoupled (CPD) sequence with a minimum of 1024 scans to ensure an adequate signal-to-noise ratio for the quaternary pyridine carbons.
Step 3: FT-IR and MS Analysis Analyze the neat oil via Attenuated Total Reflectance (ATR) FT-IR. Dilute a separate 1 mg aliquot in LC-MS grade methanol and inject it into an Electrospray Ionization Mass Spectrometer (ESI-MS) operating in positive ion mode. Validation Checkpoint: The absence of a broad hydroxyl stretch (~3300 cm⁻¹) combined with the sharp emergence of the C-O-C stretch at 987 cm⁻¹ in the FT-IR spectrum serves as an immediate, self-validating proof of successful cyclization without hydrolytic degradation[2].
References
- US Patent 20140088127A1: Novel process to prepare pioglitazone via several novel intermediates. Google Patents.
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Pioglitazone - New Drug Approvals : Chemical synthesis and pharmacological profiling. URL:[Link]
